molecular formula C25H26N4O2S B12493731 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B12493731
M. Wt: 446.6 g/mol
InChI Key: SXCNTRBJXWRRSC-UHFFFAOYSA-N
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Description

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound with the molecular formula C24H25N3O2. This compound is known for its unique chemical structure, which includes a naphthalene ring, a piperazine ring, and a carbamothioyl group. It has been studied for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-propanoylpiperazine, is reacted with 4-nitrophenyl isocyanate to form the intermediate 4-(4-propanoylpiperazin-1-yl)phenyl isocyanate.

    Coupling with Naphthalene Carboxamide: The intermediate is then coupled with naphthalene-1-carboxamide under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has been studied for various scientific research applications:

    Medicinal Chemistry:

    Biology: The compound has been investigated for its effects on biological systems, including its interaction with specific enzymes and receptors.

    Industry: It may be used in the synthesis of other complex organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H26N4O2S/c1-2-23(30)29-16-14-28(15-17-29)20-12-10-19(11-13-20)26-25(32)27-24(31)22-9-5-7-18-6-3-4-8-21(18)22/h3-13H,2,14-17H2,1H3,(H2,26,27,31,32)

InChI Key

SXCNTRBJXWRRSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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